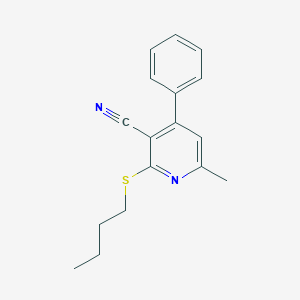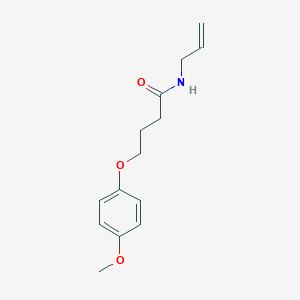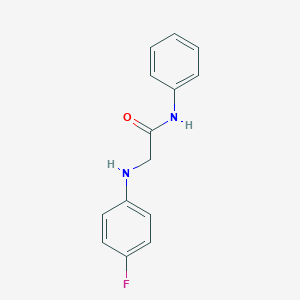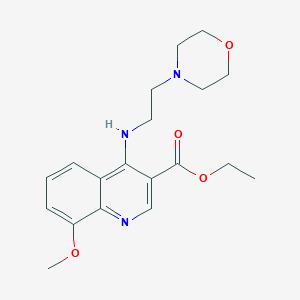![molecular formula C22H31N3O2S B241727 [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and physiological effects:
Research on [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone has shown its ability to reduce inflammation, oxidative stress, and cell damage. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone in lab experiments include its high potency and specificity. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone. These include:
1. Further investigation of its potential as a drug candidate for the treatment of neurodegenerative disorders.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Investigation of its potential applications in material science, such as in the development of new sensors or catalysts.
4. Investigation of its potential as a therapeutic agent for the treatment of cancer.
5. Investigation of its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders.
Conclusion:
In conclusion, [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone is a chemical compound that has shown great potential in various fields such as medicinal chemistry, drug discovery, and material science. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. There are several future directions for research on this compound, including its potential as a drug candidate for the treatment of neurodegenerative disorders and cancer, and its potential applications in material science.
Synthesemethoden
The synthesis of [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone involves a multi-step process. The starting materials are 2-furanmethanol and 2,2,6,6-tetramethylpiperidine-4-one. The reaction involves the conversion of 2-furanmethanol to 2-furanyl methyl ketone, followed by the reaction of 2-furanyl methyl ketone with 2,2,6,6-tetramethylpiperidine-4-one to form the final product.
Wissenschaftliche Forschungsanwendungen
Research on [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone has shown its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been studied for its antitumor, anti-inflammatory, and antioxidant properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone |
|---|---|
Molekularformel |
C22H31N3O2S |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C22H31N3O2S/c1-14-15(2)28-20-17(14)12-24(13-25(20)19(26)18-8-7-9-27-18)16-10-21(3,4)23-22(5,6)11-16/h7-9,16,23H,10-13H2,1-6H3 |
InChI-Schlüssel |
SSBBPQLERABJBC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)C4CC(NC(C4)(C)C)(C)C)C |
Kanonische SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)C4CC(NC(C4)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)

![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)



